molecular formula C17H13N5OS B12586091 2(1H)-Pyrimidinone, 4-azido-6-[4-(methylthio)phenyl]-1-phenyl- CAS No. 651316-20-0

2(1H)-Pyrimidinone, 4-azido-6-[4-(methylthio)phenyl]-1-phenyl-

Cat. No.: B12586091
CAS No.: 651316-20-0
M. Wt: 335.4 g/mol
InChI Key: CZCUORKVMSPBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Pyrimidinone, 4-azido-6-[4-(methylthio)phenyl]-1-phenyl- is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of an azido group, a methylthio group, and a phenyl group attached to the pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 4-azido-6-[4-(methylthio)phenyl]-1-phenyl- typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 4-azido-6-[4-(methylthio)phenyl]-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2(1H)-Pyrimidinone, 4-azido-6-[4-(methylthio)phenyl]-1-phenyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 4-azido-6-[4-(methylthio)phenyl]-1-phenyl- involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole rings. The methylthio group can undergo oxidation to form reactive intermediates that interact with biological molecules .

Properties

CAS No.

651316-20-0

Molecular Formula

C17H13N5OS

Molecular Weight

335.4 g/mol

IUPAC Name

4-azido-6-(4-methylsulfanylphenyl)-1-phenylpyrimidin-2-one

InChI

InChI=1S/C17H13N5OS/c1-24-14-9-7-12(8-10-14)15-11-16(20-21-18)19-17(23)22(15)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

CZCUORKVMSPBHI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=NC(=O)N2C3=CC=CC=C3)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.